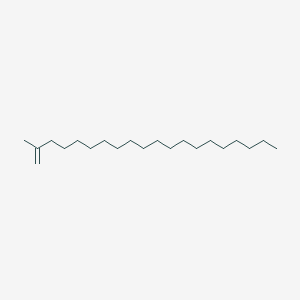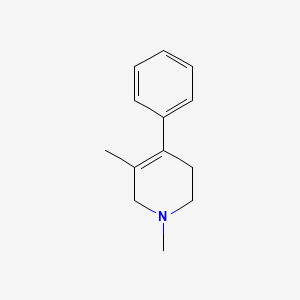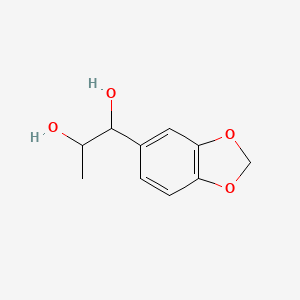
N-((2,4,5-Trichlorophenoxy)acetyl)-L-glutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2,4,5-Trichlorophenoxy)acetyl)-L-glutamic acid is a synthetic compound derived from the combination of 2,4,5-trichlorophenoxyacetic acid and L-glutamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,4,5-Trichlorophenoxy)acetyl)-L-glutamic acid typically involves the reaction of 2,4,5-trichlorophenoxyacetic acid with L-glutamic acid under controlled conditions. The process begins with the activation of the carboxyl group of 2,4,5-trichlorophenoxyacetic acid, often using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). This activated intermediate then reacts with the amino group of L-glutamic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
N-((2,4,5-Trichlorophenoxy)acetyl)-L-glutamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-((2,4,5-Trichlorophenoxy)acetyl)-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-((2,4,5-Trichlorophenoxy)acetyl)-L-glutamic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: A precursor to N-((2,4,5-Trichlorophenoxy)acetyl)-L-glutamic acid, known for its use as a herbicide.
2,4-Dichlorophenoxyacetic acid: Another chlorophenoxyacetic acid derivative with similar herbicidal properties.
N-((2,4-Dichlorophenoxy)acetyl)-L-glutamic acid:
Uniqueness
This compound is unique due to its specific combination of 2,4,5-trichlorophenoxyacetic acid and L-glutamic acid, which imparts distinct chemical and biological properties
Properties
CAS No. |
66850-95-1 |
|---|---|
Molecular Formula |
C13H12Cl3NO6 |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
(2S)-2-[[2-(2,4,5-trichlorophenoxy)acetyl]amino]pentanedioic acid |
InChI |
InChI=1S/C13H12Cl3NO6/c14-6-3-8(16)10(4-7(6)15)23-5-11(18)17-9(13(21)22)1-2-12(19)20/h3-4,9H,1-2,5H2,(H,17,18)(H,19,20)(H,21,22)/t9-/m0/s1 |
InChI Key |
NFYGIACJBOMZRR-VIFPVBQESA-N |
Isomeric SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



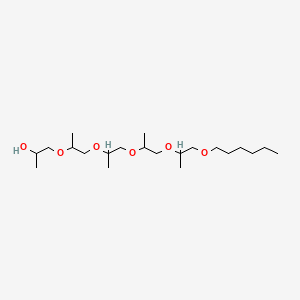
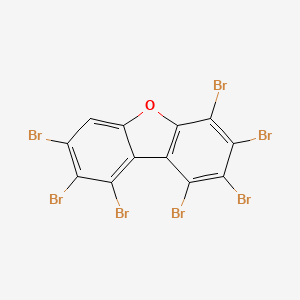

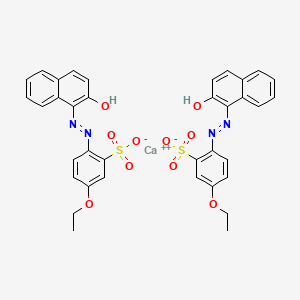
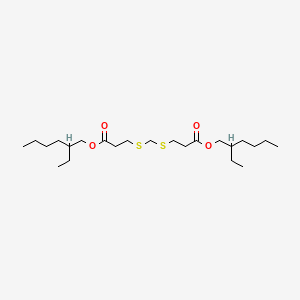
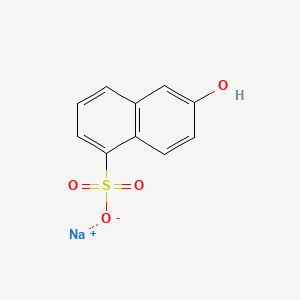
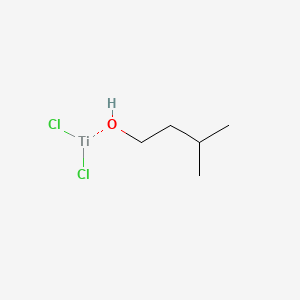
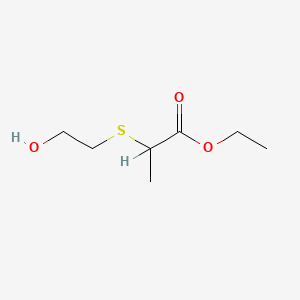

![2-[(2-Butoxyethoxy)methoxy]ethanol](/img/structure/B12666524.png)
